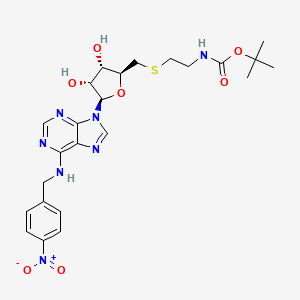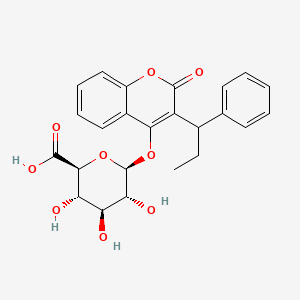
Arbutin-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arbutin-13C6 is a labeled analogue of arbutin, a glycosylated hydroquinone that can be extracted from the bearberry plant. Arbutin is known for its ability to inhibit tyrosinase, an enzyme involved in melanin production, making it a popular ingredient in skin-lightening products. The “13C6” label indicates that six carbon atoms in the molecule are carbon-13 isotopes, which are often used in research to trace the compound’s metabolic pathways and interactions.
準備方法
Synthetic Routes and Reaction Conditions: Arbutin can be synthesized through various chemical and biocatalytic methods. One common synthetic route involves the reaction of hydroquinone with acetobromoglucose in the presence of a base. This reaction typically occurs under mild conditions and yields arbutin as the primary product .
Industrial Production Methods: Industrial production of arbutin often involves the extraction of the compound from plant sources, such as bearberry leaves. advancements in metabolic engineering have enabled the production of arbutin through microbial fermentation. For instance, Pseudomonas chlororaphis has been engineered to produce arbutin by enhancing the shikimate pathway .
化学反応の分析
Types of Reactions: Arbutin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the acylation of arbutin, which can be catalyzed by lipase from Candida antarctica B in organic solvents. This reaction selectively forms feruloyl arbutin and lipoyl arbutin .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of arbutin include hydroquinone, acetobromoglucose, and various bases and acids. Reaction conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products Formed: The major products formed from the reactions of arbutin include various acylated derivatives, such as feruloyl arbutin and lipoyl arbutin. These derivatives often exhibit enhanced biological activities compared to the parent compound .
科学的研究の応用
Arbutin-13C6 has a wide range of scientific research applications. In chemistry, it is used to study the metabolic pathways and interactions of arbutin in various biological systems. In biology and medicine, arbutin is investigated for its antioxidant, anti-inflammatory, and antimicrobial properties. It is also used in the cosmetic industry as a skin-lightening agent due to its ability to inhibit tyrosinase .
作用機序
Arbutin exerts its effects primarily by inhibiting the activity of tyrosinase, an enzyme involved in the production of melanin. This inhibition occurs through competitive binding to the enzyme’s active site, preventing the conversion of tyrosine to melanin. Additionally, arbutin has been shown to possess antioxidant properties, which may contribute to its skin-lightening effects .
類似化合物との比較
Similar Compounds: Similar compounds to arbutin include hydroquinone, kojic acid, and alpha-arbutin. These compounds also exhibit skin-lightening properties by inhibiting tyrosinase activity.
Uniqueness: Arbutin is unique in that it is less cytotoxic to melanocytes compared to hydroquinone, making it a safer alternative for skin-lightening applications. Additionally, the labeled analogue, arbutin-13C6, provides a valuable tool for tracing metabolic pathways and studying the interactions of arbutin in biological systems .
特性
分子式 |
C12H16O7 |
|---|---|
分子量 |
278.21 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6S)-2-(hydroxy(113C)methyl)-6-(4-hydroxyphenoxy)(2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12-/m1/s1/i5+1,8+1,9+1,10+1,11+1,12+1 |
InChIキー |
BJRNKVDFDLYUGJ-ZTXIXGFMSA-N |
異性体SMILES |
C1=CC(=CC=C1O)O[13C@H]2[13C@@H]([13C@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)O |
正規SMILES |
C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)
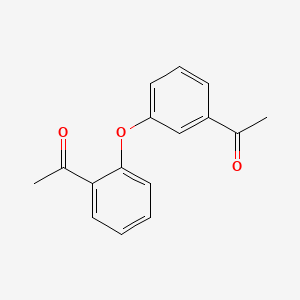

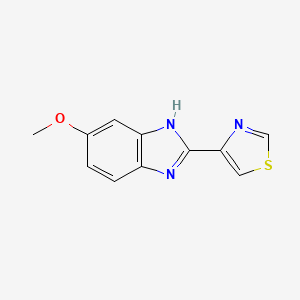
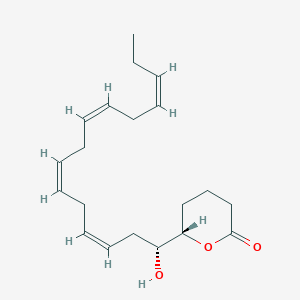
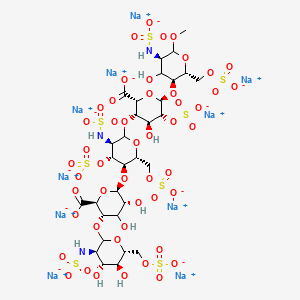

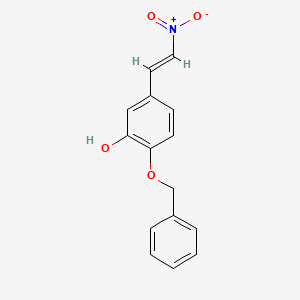
![Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate](/img/structure/B13851293.png)
![[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol](/img/structure/B13851294.png)
